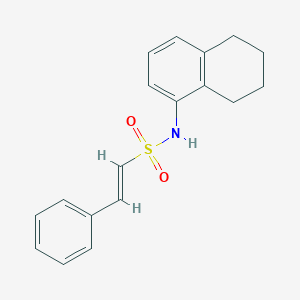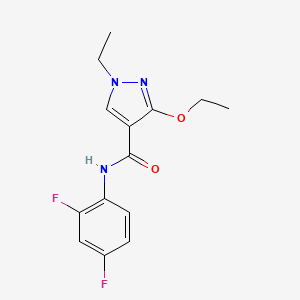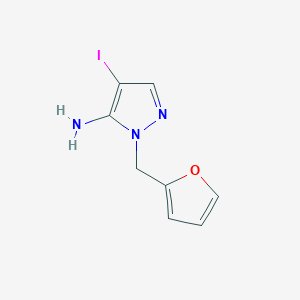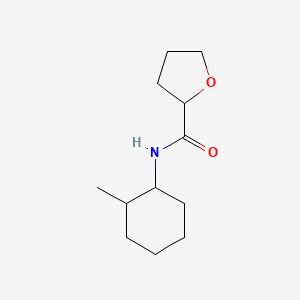![molecular formula C10H10Cl2N2 B2403806 4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 2375259-36-0](/img/structure/B2403806.png)
4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride” is a chemical compound that has been studied for its potential activities against FGFR1, 2, and 3 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride” has been studied using high-resolution X-ray diffraction data . The experimental charge density distribution has been carried out at 100 (2) K .
Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 229.11 . Its IUPAC name is “4-chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine hydrochloride” and its InChI code is "1S/C10H9ClN2.ClH/c11-8-3-4-12-10-9 (8)7 (5-13-10)6-1-2-6;/h3-6H,1-2H2, (H,12,13);1H" .
Applications De Recherche Scientifique
Biomedical Applications
The compound belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that have been used for a wide range of biological targets . They have been described in more than 5500 references, including 2400 patents .
Synthesis of Other Compounds
The compound can be used as a building block in the synthesis of other complex organic compounds . It can be used in the synthesis of various derivatives, which can have different properties and applications.
Research in Life Sciences
Given its biochemical properties, the compound can be used as a biological material or organic compound for life science related research .
Material Science Research
The compound can also be used in material science research . Its unique properties can be utilized in the development of new materials with specific characteristics.
Chemical Synthesis
The compound can be used in chemical synthesis . It can be used as a reagent in various chemical reactions, contributing to the synthesis of new compounds.
Chromatography
The compound can be used in chromatography, a laboratory technique for the separation of mixtures . It can be used as a standard or a marker in various chromatographic techniques.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, also known as EN300-7443487, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of en300-7443487 inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting FGFRs, EN300-7443487 disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The molecular and cellular effects of EN300-7443487’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-3-4-12-10-9(8)7(5-13-10)6-1-2-6;/h3-6H,1-2H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOXYFPHBLQZKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=NC=CC(=C23)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)

![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)

![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)
![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)
